17-(4-ethoxyphenyl)-1-{(E)-[(4-ethoxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
17-(4-ETHOXYPHENYL)-1-{(E)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-ethoxybenzaldehyde and 4-ethoxyaniline to form the imine intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final pentacyclic structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 17-(4-METHOXYPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- 17-(4-METHOXYBENZYL)-15-METHYL-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
Uniqueness
The uniqueness of 17-(4-ETHOXYPHENYL)-1-{(E)-[(4-ETHOXYPHENYL)IMINO]METHYL}-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE lies in its specific ethoxyphenyl groups and the imino-methyl linkage, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C35H30N2O4 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
17-(4-ethoxyphenyl)-1-[(4-ethoxyphenyl)iminomethyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C35H30N2O4/c1-3-40-24-17-13-22(14-18-24)36-21-35-28-11-7-5-9-26(28)30(27-10-6-8-12-29(27)35)31-32(35)34(39)37(33(31)38)23-15-19-25(20-16-23)41-4-2/h5-21,30-32H,3-4H2,1-2H3 |
InChI Key |
SNZMYKOCJBYYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=C(C=C7)OCC |
Origin of Product |
United States |
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